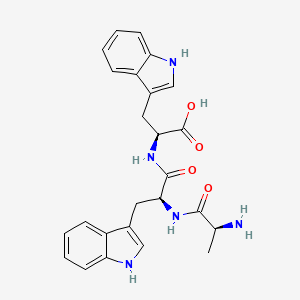
Ala-Trp-Trp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Trp-Trp typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process begins with the attachment of the C-terminal amino acid (tryptophan) to the resin, followed by the addition of the subsequent amino acids (tryptophan and alanine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Ala-Trp-Trp can undergo various chemical reactions, including:
Reduction: Reduction reactions may target the peptide bonds or specific functional groups within the tripeptide.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly the indole ring of tryptophan.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the oxidation of this compound include N-formylkynurenine and kynurenine, which are derived from the tryptophan residues .
Aplicaciones Científicas De Investigación
Ala-Trp-Trp has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in peptide transport and metabolism in plants.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of Ala-Trp-Trp involves its interaction with specific molecular targets and pathways. For example, in plants, it is transported by peptide transporters such as AtPTR1 and AtPTR5, which facilitate its uptake and utilization . The tryptophan residues in this compound can also participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ala-Trp-Trp include other tripeptides and dipeptides containing tryptophan, such as Trp-Ala and Trp-Trp. These compounds share structural similarities but may differ in their biological activities and transport mechanisms .
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its role in peptide transport make it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
59005-79-7 |
|---|---|
Fórmula molecular |
C25H27N5O4 |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H27N5O4/c1-14(26)23(31)29-21(10-15-12-27-19-8-4-2-6-17(15)19)24(32)30-22(25(33)34)11-16-13-28-20-9-5-3-7-18(16)20/h2-9,12-14,21-22,27-28H,10-11,26H2,1H3,(H,29,31)(H,30,32)(H,33,34)/t14-,21-,22-/m0/s1 |
Clave InChI |
CKIBTNMWVMKAHB-RWGOJESNSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)


![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
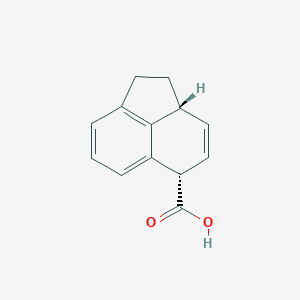
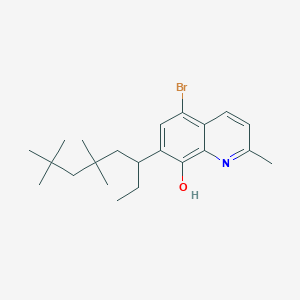
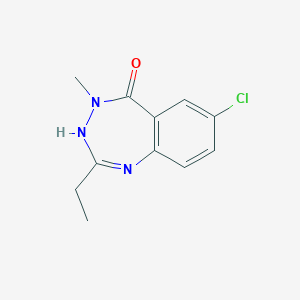
phosphanium iodide](/img/structure/B14607882.png)

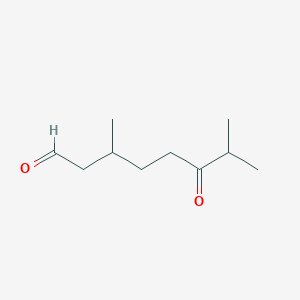


![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)
